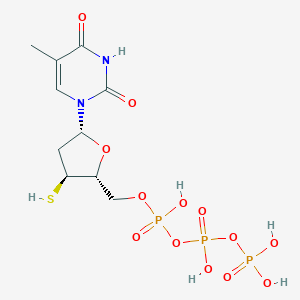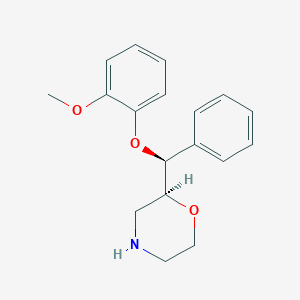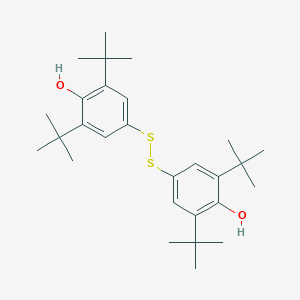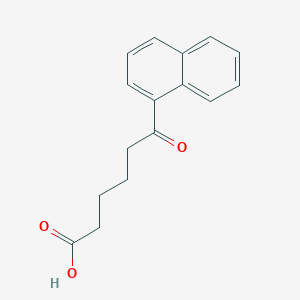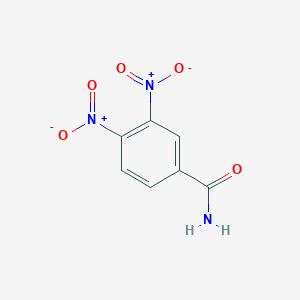![molecular formula C6H4Cl3N3O3 B149759 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole CAS No. 127692-18-6](/img/structure/B149759.png)
6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole, also known as nitro-triazole, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a nitro group and a trichloromethyl group, making it a highly reactive molecule.
作用机制
The mechanism of action of 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of various enzymes. Nitro-triazole has been found to induce oxidative stress in cells, leading to the generation of ROS, which can cause damage to cellular components such as DNA, proteins, and lipids. Nitro-triazole has also been found to inhibit various enzymes, including ATP synthase and thioredoxin reductase, which can lead to cell death.
Biochemical and Physiological Effects:
Nitro-triazole has been found to have various biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have shown that 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele can induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and promote plant growth. In vivo studies have shown that 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele can reduce tumor growth in mice and increase crop yield in plants.
实验室实验的优点和局限性
One advantage of using 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele in lab experiments is its high reactivity, which allows for the rapid generation of ROS and the inhibition of enzymes. This makes it a useful tool for studying oxidative stress and enzyme inhibition in cells. However, one limitation of using 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele in lab experiments is its potential toxicity, as it can cause damage to cellular components and lead to cell death.
未来方向
There are many future directions for research on 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele, including:
1. Further studies on its mechanism of action, particularly its interactions with enzymes and ROS.
2. Development of more potent and selective derivatives of 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele for use as antimicrobial agents, pesticides, and plant growth regulators.
3. Studies on the potential use of 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele in combination with other drugs or treatments for cancer.
4. Studies on the potential use of 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele in other fields, such as materials science and energy storage.
5. Development of new methods for synthesizing 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele and its derivatives.
6. Studies on the potential toxicity of 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele and its derivatives, particularly in vivo.
In conclusion, 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele is a highly reactive compound that has shown promising results in various fields, including medicine, agriculture, and materials science. Its mechanism of action involves the generation of ROS and the inhibition of enzymes, and it has been found to have various biochemical and physiological effects. While there are advantages to using 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele in lab experiments, there are also limitations and potential toxicity concerns. Further research is needed to fully understand the potential applications of 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele and its derivatives.
合成方法
The synthesis of 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele involves the reaction of 2-amino-1,3-dimethylimidazolinium chloride with trichloroacetonitrile in the presence of sodium hydroxide and nitric acid. This reaction results in the formation of 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele as a yellow solid, which can be purified through recrystallization.
科学研究应用
Nitro-triazole has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele has shown promising results as an antimicrobial agent, as it has been found to be effective against a wide range of bacteria and fungi. It has also been studied for its potential use in cancer treatment, as it has been found to induce apoptosis in cancer cells.
In agriculture, 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele has been studied for its potential use as a pesticide, as it has been found to be effective against various pests. It has also been studied for its potential use as a plant growth regulator, as it has been found to promote plant growth and increase crop yield.
In materials science, 6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazolele has been studied for its potential use as an energetic material, as it has been found to have high energy density and good stability.
属性
CAS 编号 |
127692-18-6 |
|---|---|
产品名称 |
6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole |
分子式 |
C6H4Cl3N3O3 |
分子量 |
272.5 g/mol |
IUPAC 名称 |
6-nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C6H4Cl3N3O3/c7-6(8,9)3-1-11-2-4(12(13)14)10-5(11)15-3/h2-3H,1H2 |
InChI 键 |
LTYSCKJWPQRRIR-UHFFFAOYSA-N |
SMILES |
C1C(OC2=NC(=CN21)[N+](=O)[O-])C(Cl)(Cl)Cl |
规范 SMILES |
C1C(OC2=NC(=CN21)[N+](=O)[O-])C(Cl)(Cl)Cl |
同义词 |
3-nitro-7-(trichloromethyl)-6-oxa-1,4-diazabicyclo[3.3.0]octa-2,4-dien e |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pent-4-enoic acid](/img/structure/B149676.png)
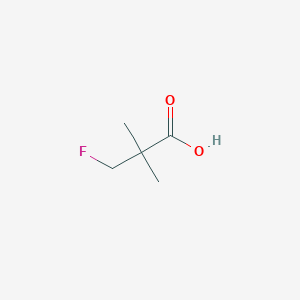

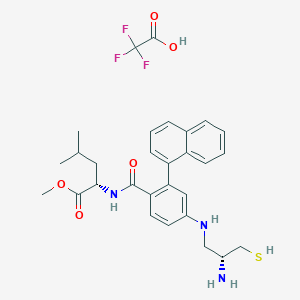
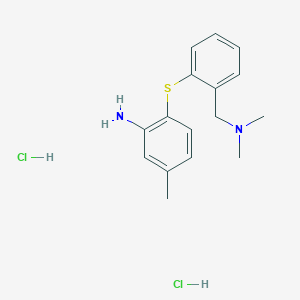
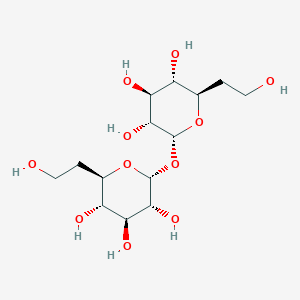
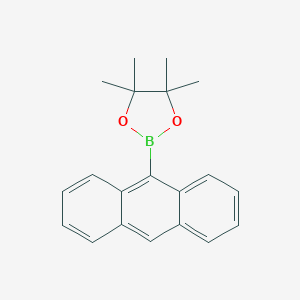
![4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde](/img/structure/B149699.png)
